molecular formula C26H29N3O4 B11290801 ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11290801
M. Wt: 447.5 g/mol
InChI Key: VIZIUWLHMXGTMF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, which is then functionalized with various substituents.

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functionalization: The core structure is then modified by introducing the 4-methoxyphenyl and phenyl groups through nucleophilic substitution reactions.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydropyridine moieties.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly in the realm of enzyme inhibition or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

Given its structural complexity, the compound might exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research into its medicinal applications could uncover new therapeutic agents.

Industry

In the materials science field, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-(PHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

The unique aspect of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyridine moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of ETHYL 4-(4-METHOXYPHENYL)-2-OXO-6-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H29N3O4/c1-3-33-25(30)23-22(17-29-15-13-19(14-16-29)18-7-5-4-6-8-18)27-26(31)28-24(23)20-9-11-21(32-2)12-10-20/h4-13,24H,3,14-17H2,1-2H3,(H2,27,28,31)

InChI Key

VIZIUWLHMXGTMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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